molecular formula C16H20O6 B1682391 Toddalolactone CAS No. 483-90-9

Toddalolactone

Cat. No. B1682391
CAS RN: 483-90-9
M. Wt: 308.33 g/mol
InChI Key: GLWPLQBQHWYKRK-UHFFFAOYSA-N
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Description

Toddalolactone is a member of coumarins and is a natural product found in Zanthoxylum asiaticum .


Synthesis Analysis

Toddalolactone metabolic stabilities were investigated by incubating toddalolactone with liver microsomes from various species. The CYP isoforms involved in toddalolactone metabolism were characterized based on chemical inhibition studies and screening assays .


Molecular Structure Analysis

Toddalolactone has a molecular formula of C16H20O6 .


Chemical Reactions Analysis

The CYP isoforms involved in toddalolactone metabolism were characterized based on chemical inhibition studies and screening assays .


Physical And Chemical Properties Analysis

Toddalolactone has a molecular weight of 308.33 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

Anti-Thrombotic Effects

Toddalolactone has been shown to possess anti-thrombotic properties, which could be beneficial in preventing blood clots. This application is particularly relevant in conditions where there is a risk of thrombosis, such as cardiovascular diseases .

Anti-Fibrotic Effects

Research indicates that Toddalolactone may have anti-fibrotic effects. Fibrosis can lead to severe organ damage and dysfunction, and finding agents that can prevent or reverse this process is crucial for treating fibrotic diseases .

Inhibition of PAI-1 Activity

Osteoarthritis Treatment

Toddalolactone may play a role in the pathogenesis and progression of osteoarthritis (OA). It has been used traditionally in the treatment of stroke, rheumatoid arthritis, and edema, and recent studies suggest it could be beneficial for OA patients .

Safety and Hazards

When handling toddalolactone, it is recommended to wear tightly fitting safety goggles with side-shields and fire/flame resistant and impervious clothing .

Future Directions

There are significant species differences in toddalolactone metabolic profiles, which will promote appropriate species selection in further toddalolactone studies . Moreover, toddalolactone has been found to have anti-inflammatory activity and anti-inflammatory mechanism .

Mechanism of Action

Target of Action

Mode of Action

Biochemical Pathways

Toddalolactone affects several biochemical pathways. It inhibits the production of pro-inflammatory cytokines by both lipopolysaccharide (LPS)-activated RAW 264.7 cells and septic mice . Moreover, it decreases LPS-induced up-regulation of TLR4 and IKBKB expression, and decreases IκBα phosphorylation . These actions modulate the HMGB1-NF-κB translocation, which is a crucial part of the inflammatory response .

Pharmacokinetics

It’s known that toddalolactone is a main active component isolated from toddalia asiatica (l) Lam, which has been widely used in the treatment of stroke, rheumatoid arthritis, and oedema . More research is needed to fully understand the ADME properties of toddalolactone.

Result of Action

The molecular and cellular effects of toddalolactone’s action are significant. It inhibits the production of pro-inflammatory cytokines, suppresses the NF-κB transcriptional activity, and blocks the translocation of HMGB1 from the nucleus to the cytosol . In addition, toddalolactone decreases LPS-induced liver damage markers (AST and ALT), attenuates infiltration of inflammatory cells and tissue damage of lung, liver, and kidney, and improves survival in septic mice .

Action Environment

It’s known that toddalolactone has been used in traditional chinese medicine to treat various conditions, suggesting that it may be stable and effective in diverse environments . More research is needed to fully understand how environmental factors influence toddalolactone’s action.

properties

IUPAC Name

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWPLQBQHWYKRK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197484
Record name Toddalolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toddalolactone

CAS RN

483-90-9
Record name 6-[(2R)-2,3-Dihydroxy-3-methylbutyl]-5,7-dimethoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toddalolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toddalolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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